4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide
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Overview
Description
4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a triazole ring, and a carboxamide group
Mechanism of Action
Target of Action
It is known that triazole compounds, which include the 1,2,3-triazole moiety present in this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. Triazole compounds are known for their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These interactions can influence the compound’s interaction with its targets, potentially leading to changes in the targets’ function.
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on 1,2,3-triazole hybrids indicated that these compounds possess a favorable profile and can be considered as patient compliant , suggesting that this compound may also have favorable ADME properties.
Result of Action
1,2,4-triazole hybrids have been shown to have weak to high cytotoxic activities against certain tumor cell lines , suggesting that this compound may also have cytotoxic effects.
Action Environment
The stability of triazole compounds against metabolic degradation suggests that they may be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper(I) oxide (Cu2O) to facilitate the cycloaddition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve the use of solvents like dichloromethane (DCM) and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or thioether. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups .
Scientific Research Applications
4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide: shares similarities with other triazole and thiophene derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
4-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-9(2)11(7-17-14-4-5-15-17)16-13(18)12-6-10(3)8-19-12/h4-6,8-9,11H,7H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGMTNOYEBYUQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC(CN2N=CC=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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